molecular formula C15H25N3OS B2743707 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide CAS No. 954594-77-5

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide

Cat. No. B2743707
CAS RN: 954594-77-5
M. Wt: 295.45
InChI Key: MNEHBGXKHTZDLQ-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit selective inhibition of the protein kinase BTK, which plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide and its derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of thiophene-2-carboxaldehyde derivatives, including 2-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, has shown promising antibacterial, antifungal, and anticancer activities. These compounds have been characterized for their binding kinetics with human serum albumin (HSA) through optical spectroscopic studies, indicating their potential pharmacokinetic mechanisms and less toxic nature (Shareef et al., 2016).

Anticonvulsant Activity

A study on hybrid compounds derived from propanamides and butanamides has identified compounds with significant anticonvulsant activities. These compounds, incorporating elements similar to this compound, demonstrated broad spectra of activity across various preclinical seizure models. The highest protection was observed in specific derivatives, highlighting their potential as new antiepileptic drugs with a superior safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Chemical Synthesis and Tautomeric Structures

Research on the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes has been conducted. These studies involve the synthesis of compounds using Gewald’s methodology and their characterization through elemental analysis and spectral methods. The solvatochromic behavior and tautomeric structures of these dyes in various solvents have been evaluated, contributing to the understanding of their chemical properties and applications (Karcı & Karcı, 2012).

Catalytic Applications

The use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives has been explored. This research demonstrates the efficiency of such catalysts in the synthesis of various derivatives through condensation reactions, showcasing the potential of utilizing similar compounds in catalytic processes for organic synthesis (Niknam et al., 2013).

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-3-4-15(19)16-11-14(13-5-10-20-12-13)18-8-6-17(2)7-9-18/h5,10,12,14H,3-4,6-9,11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEHBGXKHTZDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CSC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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